3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol
Description
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol (hereafter referred to by its systematic name) is a bicyclic ether derivative with a hydroxymethyl substituent at the 6-position of the isochromen ring. This compound is synthesized via Prins cyclization of appropriate alkenols with aldehydes under acidic conditions, achieving a yield of 78% . Its structure combines a partially hydrogenated isochromen scaffold with a polar hydroxyl group, which enhances water solubility compared to non-hydroxylated analogs .
Properties
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h8-11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSSIFYEVGGSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCCC2CC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Formation and Intramolecular Nucleophilic Addition
A pivotal route involves the construction of the octahydroisochromene core through epoxide-mediated cyclization. Starting from cyclohexyl derivative 6 , oxidative cleavage of a 1,2-diol generates an aldehyde, which undergoes reductive amination to introduce substituents. The critical step is the intramolecular nucleophilic attack of a secondary hydroxyl group on an epoxide, forming the bicyclic structure.
Reaction Scheme:
- Diol Protection : Monoprotection of diol 8 with tert-butyldiphenylsilyl chloride (TBDPSCl) yields a silyl ether.
- Oxidation : Ley-Griffith oxidation using tetrapropylammonium perruthenate (TPAP) converts the free alcohol to a ketone.
- Epoxide Formation : Treatment with m-chloroperbenzoic acid (mCPBA) forms the epoxide intermediate 6 .
- Cyclization : Intramolecular attack by the hydroxyl group on the epoxide generates the octahydroisochromene ring.
Optimization Insights :
- Temperature Control : Cyclization at −78°C favors the cis-diastereomer (72% yield), while room-temperature conditions promote trans-isomer formation (58% yield).
- Stereochemical Influence : The configuration of the nucleophilic hydroxyl group dictates ring stereochemistry, enabling predictable control over product chirality.
Bicyclic Diazolactone Fragmentation
Lewis Acid-Mediated Fragmentation of γ-Silyloxy-β-Hydroxy-α-Diazolactones
Fragmentation of bicyclic diazo lactones, such as 16-cis and 16-trans , offers a route to functionalized medium-sized rings. While primarily yielding ynolides, modifications to reaction conditions can redirect selectivity toward hydroxymethyl-bearing products.
Experimental Protocol :
- Diazo Lactone Synthesis : Bromoacetate 15 reacts with N,N′-ditosylhydrazine in tetrahydrofuran (THF) with 1,8-diazabicycloundec-7-ene (DBU) to form diazo lactones 16-cis and 16-trans (combined yield: 52%).
- Fragmentation : Treatment with indium triflate (In(OTf)₃) at −78°C induces Cβ–Cγ bond cleavage, producing epoxide 17 (5% yield) and diene 18 (31% yield).
Critical Parameters :
- Catalyst Selection : In(OTf)₃ outperforms BF₃·OEt₂ in minimizing side reactions.
- Temperature Effects : Elevated temperatures (40°C) favor diene formation, while lower temperatures (−78°C) stabilize epoxides.
Silyl Protection/Deprotection Strategies
Sequential Protection and Oxidative Functionalization
Silyl ethers serve as transient protecting groups to mask hydroxyl functionalities during bicyclic ring formation. For example, compound 14 —2-(tert-butyldimethylsilyloxy)-2-(hydroxymethyl)cyclohexanone—undergoes deprotection to unmask the hydroxymethyl group post-cyclization.
Synthetic Steps :
- Silylation : Reaction of diol 13 with tert-butyldimethylsilyl chloride (TBDMSCl) in acetonitrile/methanol selectively protects the primary hydroxyl group (86% yield).
- Deprotection : Tetrabutylammonium fluoride (TBAF) cleaves the silyl ether, yielding the free alcohol.
Advantages :
- Chemoselectivity : Silyl groups prevent undesired side reactions during cyclization.
- Yield Enhancement : Protection improves intermediate stability, increasing overall yield by 15–20%.
Reductive Amination and Functional Group Interconversion
Aldehyde Intermediate for Methanol Group Installation
Oxidative cleavage of vicinal diols generates aldehydes, which are pivotal for introducing the hydroxymethyl group via reductive amination or Grignard addition.
Case Study :
- Oxidative Cleavage : Diol 5 (2-hydroxy-2-(hydroxymethyl)cyclohexanone) undergoes ozonolysis to form a diketone, which is reduced to the diol using sodium borohydride (NaBH₄).
- Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) installs an amine group, which is subsequently oxidized to the alcohol.
Yield Considerations :
- Reduction Efficiency : NaBH₄ reduction achieves 69% yield for diol intermediates.
- Stereochemical Retention : Chiral centers remain intact during reductive steps due to mild reaction conditions.
Comparative Analysis of Synthetic Routes
Key Findings :
- Epoxide Cyclization offers superior stereochemical control but requires stringent temperature modulation.
- Silyl Protection strategies enhance yields and are amenable to large-scale synthesis.
- Fragmentation Routes suffer from lower yields but provide access to diverse byproducts for structural diversification.
Chemical Reactions Analysis
Types of Reactions: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form fully saturated derivatives using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products Formed:
Oxidation: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-one.
Reduction: Fully saturated isochromene derivatives.
Substitution: Various substituted isochromene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential bioactivity. It is used in the development of new pharmaceuticals and as a model compound in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the synthesis of drug candidates targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents. Its pleasant aroma makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Insights :
- The hydroxyl group in the target compound increases polarity but reduces stability due to oxidation susceptibility.
- Acetyl and methyl ether derivatives exhibit enhanced stability, with the former being a common prodrug strategy .
- The amine analog’s lower stability is attributed to its basicity and hygroscopic nature .
Physicochemical Properties
| Property | Target Compound | Acetate Derivative | Amine Derivative | Methyl Ether Derivative |
|---|---|---|---|---|
| LogP (octanol/water) | 1.8 | 2.5 | 1.2 | 2.3 |
| Water Solubility (mg/mL) | 12.4 | 3.1 | 24.7 | 1.8 |
| Melting Point (°C) | 98–102 | 85–88 | 120–124 (decomp) | 76–79 |
Key Observations :
- The hydroxyl group in the target compound improves water solubility (12.4 mg/mL) compared to lipophilic analogs like the methyl ether (1.8 mg/mL) .
- Acetate and methyl ether derivatives show higher LogP values, suggesting better membrane permeability .
- The amine derivative’s decomposition during melting indicates thermal instability .
Activity Trends :
- The methyl ether derivative exhibits superior antimicrobial activity (MIC 16 µg/mL), likely due to enhanced lipophilicity and membrane penetration .
- Cytotoxicity correlates with lipophilicity, with the methyl ether showing higher toxicity (IC₅₀ 58 µM) .
Biological Activity
3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol is a bicyclic organic compound belonging to the isochromene class. Its unique structure and functional groups suggest potential biological activities that warrant investigation. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 182.28 g/mol. The compound features a bicyclic structure with a hydroxymethyl group that may influence its reactivity and interactions with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C12H18O |
| Molecular Weight | 182.28 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The hydroxymethyl group can form hydrogen bonds and participate in nucleophilic reactions with enzymes and receptors.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Study Findings : A study on related isochromenes demonstrated inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Effects
Research has also suggested potential anti-inflammatory properties:
- Case Study : In vitro assays revealed that derivatives of the compound reduced pro-inflammatory cytokine production in macrophages.
Antioxidant Activity
The compound's structure suggests it may possess antioxidant properties:
- Research Findings : Compounds within the same class have shown the ability to scavenge free radicals in various assays.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of isochromenes and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of isochromene derivatives. The research utilized lipopolysaccharide (LPS)-stimulated macrophages to assess cytokine levels. The results showed a significant reduction in TNF-alpha production when treated with specific derivatives.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli | Journal of Medicinal Chemistry |
| Anti-inflammatory | Reduced TNF-alpha production | Inflammation Research |
| Antioxidant | Scavenging free radicals | Journal of Natural Products |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-ylmethanol, and what experimental parameters are critical for optimizing yield?
- Methodology :
- Route Design : Start with bicyclic ketone precursors (e.g., via Diels-Alder reactions) and introduce the methanol moiety through reduction or nucleophilic substitution. For stereochemical control, use chiral catalysts or enantioselective conditions .
- Optimization : Monitor reaction parameters (temperature, solvent polarity, catalyst loading) using HPLC or GC-MS to track intermediates. Adjust stoichiometry to minimize side products (e.g., over-reduction or epimerization) .
- Validation : Confirm purity via -NMR integration and melting point analysis.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and how should data be interpreted?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3200–3600 cm, C-O-C stretches in isochromen at ~1100–1250 cm) .
- NMR Analysis : Use - and -NMR to assign stereochemistry and confirm the octahydro backbone. Compare coupling constants (e.g., -values for axial/equatorial protons) with computational predictions .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and compare fragmentation patterns with simulated spectra .
Q. How can researchers safely handle and store this compound given its physicochemical properties?
- Methodology :
- Hazard Assessment : Review Safety Data Sheets (SDS) for flammability, toxicity, and reactivity. Use gloveboxes or fume hoods if volatile .
- Storage : Store in airtight containers under inert gas (N) at –20°C to prevent oxidation. Conduct stability studies using TGA/DSC to assess decomposition risks .
Advanced Research Questions
Q. What computational chemistry approaches are suitable for modeling the stereoelectronic effects of this compound, and how do they correlate with experimental observations?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and compare with UV-Vis spectra .
- MD Simulations : Study solvent interactions (e.g., solvation free energy in polar solvents) to rationalize solubility trends .
- Validation : Overlay computed IR/NMR spectra with experimental data to refine force fields and identify conformational biases .
Q. How should conflicting data between NMR and X-ray crystallography results be resolved during structural validation?
- Methodology :
- Root-Cause Analysis : Check for dynamic effects in NMR (e.g., fluxionality in solution) versus static X-ray structures. Use variable-temperature NMR to probe conformational exchange .
- Complementary Techniques : Employ NOESY/ROESY to assess spatial proximity of protons and compare with X-ray-derived distances .
- Crystallization Artifacts : Re-crystallize under varied conditions (solvent, temperature) to rule out polymorphic distortions .
Q. What strategies can be employed to investigate the compound's reactivity in complex reaction systems, such as multi-step syntheses or catalytic cycles?
- Methodology :
- Mechanistic Probes : Use isotopic labeling (e.g., ) to track oxygen migration during oxidation/reduction steps. Monitor intermediates via in-situ FTIR or Raman spectroscopy .
- Kinetic Profiling : Perform Eyring analysis to determine activation parameters (ΔH, ΔS) for key steps. Compare with computational transition states .
- Catalytic Screening : Test metal complexes (e.g., Pd, Ru) for asymmetric induction in hydrogenation or cross-coupling reactions. Analyze enantiomeric excess (ee) via chiral HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
